2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is an organic compound characterized by its oxolane ring and tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This step ensures the amino group does not participate in unwanted side reactions.
Formation of the Oxolane Ring: The protected amino compound is then subjected to cyclization to form the oxolane ring. This can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected amino group can be substituted with various nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxolane ring and the carboxylic acid group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted derivatives, free amines, and oxidized or reduced forms of the compound.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acids and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable peptide bonds.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid exerts its effects involves several molecular targets and pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carboxylic acid group.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by mimicking the transition state of enzyme-substrate complexes.
Pathway Modulation: In biological systems, it can modulate various metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Compounds with similar Boc-protected amino groups but different side chains.
Oxolane derivatives: Compounds with variations in the oxolane ring structure or substituents.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid is unique due to its combination of the Boc-protected amino group and the oxolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-8-7(9(13)14)4-5-16-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKOZYSIEWQQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CCO1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-70-4 |
Source
|
Record name | 2-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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